Product packaging for 3-[(4-Methylphenyl)sulfanyl]azetidine(Cat. No.:)

3-[(4-Methylphenyl)sulfanyl]azetidine

Cat. No.: B13260878
M. Wt: 179.28 g/mol
InChI Key: BYSYVHAXGXUBLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Methylphenyl)sulfanyl]azetidine is a chemical compound with the molecular formula C10H13NS and a molecular weight of 179.28 g/mol . It is supplied as a high-purity material for research and development purposes. The compound features an azetidine ring, a valuable nitrogen-containing saturated heterocycle, which is substituted with a (4-methylphenyl)sulfanyl group. This specific molecular architecture, incorporating a sulfur bridge, makes it a potential intermediate or building block in medicinal chemistry and drug discovery research . Scientists may explore its utility in the synthesis of more complex molecules or investigate its properties as a potential pharmacophore. The compound is related to a hydrochloride salt derivative (CAS 931414-70-9) with a molecular weight of 215.74 g/mol, which may offer different handling or solubility characteristics for various experimental applications . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NS B13260878 3-[(4-Methylphenyl)sulfanyl]azetidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NS

Molecular Weight

179.28 g/mol

IUPAC Name

3-(4-methylphenyl)sulfanylazetidine

InChI

InChI=1S/C10H13NS/c1-8-2-4-9(5-3-8)12-10-6-11-7-10/h2-5,10-11H,6-7H2,1H3

InChI Key

BYSYVHAXGXUBLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2CNC2

Origin of Product

United States

Iii. Reactivity Profiles and Chemical Transformations of Azetidine Systems Bearing Sulfanyl Moieties

Ring-Opening Reactions of Azetidines

Ring-opening reactions are a hallmark of azetidine (B1206935) chemistry, providing a pathway to synthesize a variety of functionalized linear amines. nih.gov These transformations are often facilitated by the relief of the substantial ring strain inherent in the four-membered ring system. researchgate.netbeilstein-journals.org

Azetidines can undergo nucleophilic ring-opening, although they are generally less reactive than their three-membered aziridine (B145994) counterparts. To enhance their electrophilicity, azetidines are often converted into more reactive azetidinium salts through N-alkylation or N-acylation. bohrium.com These activated intermediates are highly susceptible to nucleophilic attack, leading to regioselective and stereoselective ring cleavage in an SN2-type process. nih.govbohrium.com

The regioselectivity of the nucleophilic attack is a critical aspect and is dictated by both steric and electronic factors of the substituents on the azetidinium ring. bohrium.commagtech.com.cn For a 3-substituted azetidinium ion derived from a compound like 3-[(4-Methylphenyl)sulfanyl]azetidine, nucleophilic attack can occur at either the C-2 or C-4 position. The presence of the sulfanyl (B85325) group at C-3 can electronically influence the adjacent carbons, but steric hindrance often directs the nucleophile to the less substituted carbon. magtech.com.cn A wide range of nucleophiles, including halides, sulfur nucleophiles, and organophosphorus reagents, have been successfully employed in these reactions to produce diverse polysubstituted linear amines. researchgate.netresearchgate.net

Table 1: Examples of Nucleophilic Ring-Opening of Azetidinium Systems

Azetidinium Precursor Nucleophile Product Type Reference
N,N-dialkyl-3-hydroxyazetidinium Sulfur nucleophiles (e.g., thiols, sulfonates) Polyfunctional sulfides, sulfonates researchgate.net
2-Arylazetidine-2-carboxylate derived salts Tetrabutylammonium halides (Bu₄NX) Tertiary alkyl halides researchgate.net
N-alkoxycarbonyl azetidiniums Various nucleophiles Substituted linear amines bohrium.com

This table presents generalized reactions for substituted azetidinium systems to illustrate the scope of nucleophilic ring-opening processes.

The considerable ring strain energy of azetidines (25.2 kcal/mol) is a key thermodynamic driving force for ring-opening reactions. researchgate.net This "build and release" strategy involves the synthesis of a strained four-membered ring, which is then opened in a subsequent step to release the stored energy and drive the formation of more complex structures. beilstein-journals.org This principle is leveraged in strain-release-driven methodologies, which provide access to functionalized molecules that might be difficult to synthesize through other means. bris.ac.uknih.gov

For instance, the strain-release ring-opening of highly strained precursors like azabicyclo[1.1.0]butane can be used to generate functionalized azetidines in a controlled manner. bris.ac.uknih.gov While not a direct reaction of this compound itself, this concept underscores the synthetic utility of the inherent strain in the azetidine core. The release of strain facilitates transformations under mild conditions, making it an attractive approach in modern organic synthesis. beilstein-journals.org The reactivity is a balance; the ring is stable enough for handling but strained enough to be selectively opened under appropriate conditions. researchgate.net

Ring-Expansion Reactions

Ring-expansion reactions offer an effective strategy for transforming smaller, readily available cyclic systems into larger, more complex carbo- and heterocyclic structures. nih.gov For azetidines, these reactions can provide access to five-membered rings (pyrrolidines) or larger heterocycles. While specific examples involving 3-sulfanyl-substituted azetidines are not extensively documented, general methodologies for small ring expansion can be considered.

One common approach involves the rearrangement of an intermediate generated from the azetidine. For example, a rhodium-catalyzed process has been described for the ring expansion of azetidines via a domino conjugate addition followed by an N-directed C(sp³)–H activation. researchgate.net Another strategy involves the insertion of an amino acid into a thioamide bond, which has been demonstrated for thiolactams and could conceptually be adapted for related systems. researchgate.net Such reactions significantly broaden the synthetic utility of the azetidine core, allowing it to serve as a scaffold for building larger, medicinally relevant heterocyclic systems like diazepines or azepines. nih.gov

Functionalization and Derivatization at C-2, C-3, and Nitrogen Positions

Beyond reactions that cleave the ring, the functionalization of the intact azetidine scaffold is crucial for generating structural diversity. This can be achieved through substitutions at the nitrogen atom or the carbon atoms of the ring.

Direct substitution on the carbon framework of a saturated azetidine ring is challenging. However, functionalization can be achieved through several strategies.

N-Functionalization: The nitrogen atom is the most common site for derivatization. As a secondary amine, the nitrogen of this compound is nucleophilic and readily reacts with a wide range of electrophiles, such as alkyl halides and acyl chlorides, to form N-substituted derivatives.

C-Ring Functionalization: Direct electrophilic or nucleophilic substitution on the saturated C-2, C-3, or C-4 positions is generally not feasible without an activating group. Nucleophilic attack on the ring carbons typically requires prior activation of the ring, usually by forming an azetidinium salt, which, as discussed, often leads to ring-opening rather than substitution. bohrium.com

Modern cross-coupling reactions provide powerful tools for forming C-C and C-heteroatom bonds, and these methods have been successfully applied to azetidine systems. researchgate.net To participate in these reactions, the azetidine ring must typically be pre-functionalized with a suitable group, such as a halide or a boronic acid.

For example, 3-iodoazetidines have been shown to be versatile substrates in palladium- and iron-catalyzed cross-coupling reactions. nih.govrsc.org A protocol using an iron catalyst facilitates the coupling of 3-iodoazetidines with a variety of Grignard reagents, including aryl, heteroaryl, vinyl, and alkyl types, to afford 3-substituted azetidines in high yields. rsc.org Similarly, palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling with aryl boronic acids, can be used to form 3-aryl azetidines. researchgate.netnih.gov An interesting migration/coupling process has been reported where 3-iodoazetidines react with aryl boronic acids to yield 2-aryl azetidines, showcasing the complex reactivity that can be accessed with transition metal catalysis. nih.gov

A derivative of this compound, such as one bearing an iodine atom at the C-3 position instead of the sulfanyl group, could readily participate in these transformations to create a diverse library of analogs with new C-C bonds.

Table 2: Examples of Cross-Coupling Reactions on Azetidine Scaffolds

Azetidine Substrate Coupling Partner Catalyst/Conditions Product Type Reference
3-Iodoazetidine Grignard Reagents (Aryl, Alkyl, etc.) Iron Catalyst 3-Substituted Azetidine rsc.org
3-Iodoazetidine Aryl Boronic Acids Palladium Catalyst 2-Aryl Azetidine (via migration) nih.gov

This table illustrates the potential for cross-coupling reactions based on known reactivity of halogenated azetidines.

Radical Functionalization Approaches

The functionalization of the azetidine scaffold, particularly at the C3 position, is a key strategy for the synthesis of novel and structurally complex derivatives for various applications, including medicinal chemistry. Among the diverse synthetic strategies, radical processes have emerged as a valuable method for generating 3,3-disubstituted azetidine derivatives. acs.org These approaches leverage the reactivity of radical intermediates to forge new carbon-carbon or carbon-heteroatom bonds at a sterically hindered quaternary center.

Radical-mediated reactions offer a distinct approach compared to traditional ionic pathways. The generation of a radical at the C3 position of an azetidine ring allows for subsequent coupling with a variety of radical acceptors. This strategy is particularly useful for introducing diverse substituents that might be difficult to incorporate using standard nucleophilic or electrophilic substitution methods. While the broader literature on radical trifunctionalization reactions showcases diverse mechanisms such as atom/group transfer and addition/cyclization sequences, the specific application to 3-sulfanylazetidine systems is a developing area. nih.gov The general principle involves the generation of an azetidinyl radical, which can then participate in cascade reactions to build molecular complexity. nih.gov The development of these methods highlights the ongoing efforts to expand the synthetic toolbox for creating unique azetidine-based molecular architectures. acs.org

Stability and Degradation Pathways of Azetidine Derivatives

The azetidine ring, a four-membered saturated heterocycle containing nitrogen, is recognized for possessing reasonable chemical stability, which contributes to its widespread use in drug design. enamine.net However, the inherent ring strain of this four-membered system can also predispose it to specific degradation pathways under certain conditions, a critical consideration in pharmaceutical development. nih.gov

Forced degradation studies on azetidine-containing compounds have identified several key mechanisms of decomposition. One significant pathway involves the formation of an azetidinium ion, which activates the ring and leads to subsequent degradation products. researchgate.netnih.gov This mechanism was identified alongside expected hydrolytic pathways, such as amide bond cleavage, in complex azetidine derivatives. researchgate.netnih.gov

The stability of azetidine derivatives is highly dependent on the nature and position of substituents on the ring. Studies on a series of N-substituted azetidines have revealed a susceptibility to acid-mediated intramolecular ring-opening decomposition. nih.gov This process is driven by the protonation of the azetidine nitrogen, which facilitates a nucleophilic attack by a pendant amide group, leading to ring cleavage. nih.gov The rate of this degradation is strongly influenced by the electronic properties of the N-substituent. For instance, N-aryl azetidines with electron-withdrawing groups, such as 4-cyanophenyl, exhibit significantly lower stability and decompose rapidly, whereas those with N-pyridyl substituents show enhanced stability. nih.gov This difference is attributed to the lower pKa of the azetidine nitrogen in N-pyridyl analogues, which reduces the propensity for protonation under acidic conditions. nih.gov

The table below summarizes the stability data for various N-substituted azetidine analogues under acidic conditions.

CompoundN-SubstituentT1/2 (pH 1.8)Azetidine Nitrogen pKa (Measured)Stability Assessment
1 2-Pyridyl>24 hNot determined (<0)Excellent
2 3-Pyridyl~10 hNot determined (<0)Moderate
3 4-Pyridyl>24 hNot determined (<0)Excellent
4 Phenyl~2 h4.3Poor
5 4-Methoxy-phenyl~1 hNot determinedPoor
6 4-Cyano-phenyl<10 minNot determinedVery Poor

This table is adapted from stability data presented in studies on N-substituted azetidines. The half-life (T1/2) indicates the time for 50% degradation of the compound. nih.gov

These findings underscore the importance of substituent effects on the electronic properties and, consequently, the chemical stability of the azetidine ring. Designing stable azetidine-containing molecules requires careful consideration of these factors to prevent unintended degradation via pathways like intramolecular ring-opening. nih.gov

Iv. Computational and Theoretical Investigations in Azetidine Chemistry

Quantum Mechanical Studies of Azetidine (B1206935) Ring Strain and Conformation

The defining feature of the azetidine ring is its significant inherent strain, which dictates much of its chemical reactivity and conformational preference. researchgate.netrsc.org Quantum mechanical calculations have been pivotal in quantifying this property. The ring strain energy of azetidine is approximately 25.2–25.4 kcal/mol. researchgate.netrsc.org This value is comparable to other highly strained cyclic systems but significantly higher than that of its five-membered counterpart, pyrrolidine (B122466), highlighting the unique energetic landscape of the azetidine scaffold. researchgate.net

Table 1: Comparison of Ring Strain Energies
CompoundRing SizeRing Strain Energy (kcal/mol)
Aziridine (B145994)326.7–27.7
Azetidine425.2–25.4
Pyrrolidine55.4–5.8
Piperidine (B6355638)60
Cyclopropane327.6
Cyclobutane426.4

Data sourced from references researchgate.netrsc.org.

High-level theoretical methods, including Density Functional Theory (DFT) and coupled-cluster approaches, are employed to determine these strain energies. researchgate.net These calculations also reveal that the azetidine ring is not planar but adopts a puckered conformation to alleviate some of the torsional strain. The dynamics of this puckering and the energy barrier to ring inversion are critical conformational features that can be accurately modeled. nih.gov For substituted azetidines, such as 3-[(4-Methylphenyl)sulfanyl]azetidine, quantum mechanical calculations can predict the preferred conformation of substituents (e.g., equatorial vs. axial) and the impact of the sulfur-containing group on the ring's geometry and electronic structure.

Computational Modeling for Guiding Synthetic Strategies

The inherent strain and unique reactivity of azetidines make their synthesis challenging. mit.eduthescience.dev Computational modeling has become a powerful tool for overcoming these difficulties, enabling chemists to design more efficient and predictable synthetic routes. mit.edubioquicknews.com By simulating potential reaction pathways, researchers can prescreen substrates and conditions, saving significant time and resources compared to traditional trial-and-error approaches. mit.edu

Understanding the mechanism of a chemical reaction requires detailed knowledge of its transition states and the associated energy barriers. Computational methods, particularly DFT, are adept at locating these high-energy structures and calculating their energies. researchgate.netnih.gov In the context of azetidine synthesis, modeling has been used to explain the regioselectivity of certain reactions. For instance, in the lanthanum-catalyzed intramolecular aminolysis of epoxy amines, calculations showed that the energy barrier to forming the azetidine ring was significantly lower than the barrier for the competing reaction that would form a pyrrolidine ring, consistent with experimental observations. frontiersin.org Similarly, in visible light-mediated aza Paternò-Büchi reactions, DFT computations revealed that the desired [2+2] cycloaddition to form the azetidine ring is in competition with alkene dimerization. nih.gov By calculating the transition-state energy (ΔGǂ), researchers can understand how to favor the desired pathway. nih.gov

Frontier Orbital Analysis in Azetidine Reactivity

Frontier Molecular Orbital (FMO) theory provides a powerful framework for understanding and predicting chemical reactivity. wikipedia.org The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.org The energy gap and overlap between these frontier orbitals are critical in determining whether a reaction will proceed efficiently.

In the synthesis of azetidines, FMO analysis has been instrumental. For the photocatalyzed reaction between alkenes and oximes, the key hypothesis was that reactivity depends on the energy match between the frontier orbitals of the reactants in their excited states. thescience.dev DFT calculations were used to determine the orbital energies of the outermost electrons for various substrates. thescience.dev It was found that when the excited-state energies of the alkene and oxime are closely matched, less energy is required to reach the transition state, thus promoting the reaction. thescience.devnih.gov This principle of matching frontier orbital energies allows for the rational design of successful cycloaddition reactions to form the azetidine scaffold. nih.gov

Molecular Dynamics Simulations and Conformational Analysis for Azetidine Scaffolds

While quantum mechanics provides a static picture of molecules, Molecular Dynamics (MD) simulations offer a way to study their dynamic behavior over time. mdpi.com MD simulations are particularly useful for analyzing the conformational flexibility of complex molecules and scaffolds, such as those incorporating the azetidine ring. mdpi.comnih.gov These simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and changes its shape in response to its environment.

For azetidine-based scaffolds, which are of great interest in medicinal chemistry, MD simulations can explore the accessible conformational space. nih.gov This is crucial for understanding how a drug molecule might bind to a biological target like a protein. The simulation can reveal the preferred conformations of the azetidine ring and its substituents in a solvent or a binding pocket, the stability of these conformations, and the energetic barriers between them. By providing a dynamic view of the molecule's structure, MD simulations complement experimental data and offer critical insights for the design of molecules with optimized pharmacological properties. mdpi.com

Theoretical Characterization of Sulfur-Containing Azetidine Derivatives

Theoretical methods are essential for the detailed characterization of novel molecules like this compound and other sulfur-containing derivatives. nih.govjmchemsci.com DFT calculations can provide a wealth of information that complements experimental data from techniques like NMR and FT-IR spectroscopy. nih.govjmchemsci.com

For a molecule such as this compound, computational characterization would typically involve:

Geometry Optimization: Calculating the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles, particularly around the sulfur atom and its connection to the azetidine ring.

Electronic Property Analysis: Determining the distribution of electron density, dipole moment, and electrostatic potential. This can reveal the polarity of the molecule and identify reactive sites.

Vibrational Analysis: Calculating the vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. This allows for the assignment of experimental spectral bands to specific molecular motions.

NMR Chemical Shift Prediction: Calculating the theoretical NMR chemical shifts (¹H and ¹³C), which can be compared with experimental spectra to confirm the structure.

The synthesis and study of related compounds, such as azetidine sulfonyl fluorides (ASFs), further highlight the role of theoretical characterization. nih.govacs.org Computational analysis of these stable, sulfur-containing reagents can help rationalize their reactivity and guide their application in synthesizing new, complex azetidine derivatives. nih.gov

V. Applications of Azetidine Scaffolds in Synthetic Organic Chemistry and Chemical Biology

Azetidines as Building Blocks for Complex Molecular Architectures

The unique structural and chemical properties of azetidines make them ideal starting materials for the synthesis of more elaborate molecular structures. Their utility spans from the creation of novel peptidomimetics to the construction of complex polyamine architectures. rsc.orgrsc.org

Azetidine-2-carboxylic acid, a non-proteinogenic amino acid, serves as a proline analogue. rsc.org Its incorporation into peptide chains induces significant conformational constraints due to the smaller, more rigid four-membered ring. This structural feature is highly valuable in the design of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but often exhibit enhanced stability and bioavailability. rsc.orgnih.gov

The replacement of a proline residue with an azetidine-2-carboxylic acid moiety can lead to a reduction in conformational flexibility, which can be advantageous for locking a peptide into a bioactive conformation. rsc.org Recent research has also focused on the synthesis of other novel azetidine-based amino acids, such as 1,2-diazetidine-3-carboxylic acid derivatives, which are being explored as new scaffolds for peptidomimetics. rsc.org The introduction of the 3-aminoazetidine (3-AAz) subunit has been shown to be an effective strategy for improving the efficiency of macrocyclization in the synthesis of small cyclic peptides. nih.govresearchgate.net

Azetidines are valuable monomers for the synthesis of polyamines through ring-opening polymerization. rsc.orgnortheastern.edu This method allows for the creation of both linear and branched polyamine structures, which have a wide range of applications, including in materials science and as non-viral gene transfection agents. rsc.orgnortheastern.eduresearchgate.net The polymerization of azetidine (B1206935) monomers can be controlled to produce polymers with specific architectures and functionalities, highlighting the versatility of the azetidine scaffold in macromolecular chemistry. rsc.org

Chiral Azetidine Derivatives as Ligands and Organocatalysts in Asymmetric Transformations

The development of chiral, non-racemic azetidine derivatives has opened up new avenues in asymmetric catalysis. These compounds have been successfully employed as both ligands for metal-catalyzed reactions and as purely organic catalysts, demonstrating their effectiveness in controlling the stereochemical outcome of chemical transformations. researchgate.netbirmingham.ac.uk

The design of effective azetidine-based chiral catalysts hinges on the rigid and well-defined three-dimensional structure of the azetidine ring. This rigidity helps to create a specific chiral environment around the catalytic center, which is essential for achieving high levels of stereocontrol. The nitrogen atom within the azetidine ring can be readily functionalized, allowing for the fine-tuning of the catalyst's steric and electronic properties to suit a particular reaction. researchgate.netbirmingham.ac.uk

For instance, in organocatalysis, the azetidine nitrogen can act as a Lewis base to activate substrates, while chiral substituents on the ring direct the approach of the reacting partners. This dual functionality is a key principle in the design of many successful azetidine-based organocatalysts.

Chiral azetidine derivatives have shown excellent performance in a variety of enantioselective reactions. In Michael additions, for example, azetidine-based organocatalysts have been used to promote the conjugate addition of nucleophiles to α,β-unsaturated compounds with high yields and enantioselectivities. researchgate.netnih.gov Similarly, in alkylation reactions, chiral azetidine ligands have been employed in metal-catalyzed processes to achieve high levels of asymmetric induction. researchgate.netbirmingham.ac.uk The effectiveness of these catalysts is often comparable to, and in some cases surpasses, that of their more common pyrrolidine-based counterparts. researchgate.net

Performance of Azetidine-Based Catalysts in Asymmetric Reactions
Reaction TypeCatalyst TypeKey FeaturesAchieved Enantioselectivity (ee)Reference
Michael AdditionChiral Azetidine OrganocatalystBifunctional activation of nucleophile and electrophile.Up to 99% ee nih.gov
Friedel-Crafts AlkylationAzetidine-derived Ligand for Metal CatalysisCreation of a defined chiral pocket around the metal center.High enantioselectivity reported. researchgate.netbirmingham.ac.uk
Henry ReactionChiral Azetidine-derived LigandPrecise control of reactant orientation.Effective in promoting asymmetry. researchgate.netbirmingham.ac.uk

Role of Azetidine Scaffolds in Medicinal Chemistry Design Principles

The azetidine motif is increasingly being incorporated into drug candidates due to its favorable physicochemical properties. nih.gov As a small, polar, and three-dimensional scaffold, it can significantly impact a molecule's solubility, metabolic stability, and binding affinity to biological targets. nih.govenamine.net The conformational rigidity of the azetidine ring can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity. enamine.net

Furthermore, the azetidine ring is considered a bioisostere for other common functionalities in drug molecules, offering a novel way to explore chemical space and intellectual property. nih.govnih.gov For instance, it can serve as a constrained analogue of larger, more flexible moieties, helping to improve the pharmacokinetic profile of a drug candidate. The ability to synthesize a diverse range of functionalized azetidines allows medicinal chemists to systematically explore structure-activity relationships and optimize the properties of lead compounds. technologynetworks.comnih.gov

Conformationally Restricted Scaffolds for Enhanced Molecular Recognition

One of the most valuable attributes of the azetidine scaffold is the high degree of conformational restriction it imparts upon a molecule. enamine.net In drug design, a lack of molecular rigidity in small organic molecules can be a significant hurdle, as flexible molecules can adopt numerous conformations, only one of which may be active at the biological target. enamine.net The energetic cost of adopting this "bioactive" conformation can decrease binding affinity.

By incorporating a rigid scaffold like azetidine, chemists can limit the conformational flexibility of a molecule. enamine.net This pre-organization of substituents into a more defined spatial orientation can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher affinity and potency. enamine.net The four-membered ring structure of azetidine serves as a compact and stable anchor, positioning appended functional groups in precise vectors, which is crucial for effective molecular recognition by proteins, enzymes, and other biological macromolecules. This principle is a cornerstone of fragment-based drug design, where conformationally restricted molecules often yield more reproducible results in computational and experimental screening. enamine.net

Azetidines as Bioisosteres in Drug Design

Bioisosterism, the strategy of replacing a functional group within a bioactive molecule with another group of similar size, shape, and electronic properties, is a fundamental tactic in medicinal chemistry to enhance desired properties while minimizing unwanted ones. nih.gov Azetidine rings have proven to be effective bioisosteres for a variety of common structural motifs, including larger saturated heterocycles like piperidine (B6355638) and piperazine, as well as acyclic fragments. researchgate.nettcichemicals.com

The substitution of a larger, more flexible ring with a smaller, rigid azetidine scaffold can introduce significant three-dimensionality into a molecule, helping drug candidates escape the "flatland" of planar aromatic structures that can sometimes be associated with poor pharmacokinetic profiles. tcichemicals.com This replacement can lead to improved properties such as increased aqueous solubility and reduced lipophilicity. researchgate.nettcichemicals.com For instance, spiro-azetidines have been developed as bioisosteres of morpholine (B109124) and piperazine. tcichemicals.com Furthermore, appropriately substituted azetidines have been explored as conformationally constrained analogs of neurotransmitters like GABA and beta-alanine, or as bioisosteric replacements for carboxylic acid groups. nih.gov The successful incorporation of azetidine-2-carboxamides in potent STAT3 inhibitors, replacing proline-amide motifs, demonstrates a significant improvement in potency, showcasing the scaffold's utility as a superior bioisostere in certain contexts. nih.govacs.org

Influence on Molecular Physiochemical Properties for Lead Optimization

The incorporation of an azetidine moiety is a powerful strategy for fine-tuning the physicochemical properties of a lead compound during the optimization phase of drug discovery. researchgate.net The unique structural and electronic features of the azetidine ring can favorably impact key drug-like properties, including solubility, lipophilicity, metabolic stability, and basicity. researchgate.netresearchgate.net

Compared to their five- and six-membered counterparts (pyrrolidine and piperidine), azetidines generally lead to compounds with lower lipophilicity (logP) and higher polarity, which can enhance aqueous solubility and reduce off-target effects. researchgate.netresearchgate.net The nitrogen atom within the strained four-membered ring exhibits lower basicity (pKa) compared to that in larger, unstrained rings. ontosight.ai This modulation of basicity is particularly important for avoiding issues like hERG channel inhibition or improving oral absorption. Furthermore, the rigid azetidine core can enhance metabolic stability by shielding adjacent bonds from enzymatic degradation or by locking the molecule in a conformation that is not recognized by metabolic enzymes. researchgate.net These beneficial modifications are especially critical in the development of drugs targeting the central nervous system (CNS), where precise control over properties is required for blood-brain barrier penetration. nih.govresearchgate.net

PropertyImpact of Azetidine IncorporationRationaleReference
Lipophilicity (logP/logD)Generally DecreasedIncreased polarity and reduced surface area compared to larger rings. researchgate.netresearchgate.net
Aqueous SolubilityGenerally IncreasedAssociated with lower lipophilicity and higher polarity. tcichemicals.com
Basicity (pKa)DecreasedRing strain reduces the availability of the nitrogen lone pair for protonation. ontosight.ai
Metabolic StabilityOften IncreasedStructural rigidity can prevent recognition by metabolic enzymes and protect metabolically labile sites. researchgate.net
Molecular RigidityIncreasedThe four-membered ring structure limits conformational freedom. enamine.netnih.gov

Development of Novel Chemical Motifs for Drug Discovery

The azetidine scaffold serves as a versatile building block for the creation of novel, three-dimensional chemical motifs, enabling the exploration of new areas of chemical space. researchgate.netnih.gov The challenges once associated with the synthesis of substituted azetidines are being overcome by modern synthetic methods, allowing for the construction of diverse molecular frameworks. rsc.orgnih.govacs.org These frameworks include complex fused, bridged, and spirocyclic ring systems that would be difficult to access otherwise. nih.govacs.org

The development of diversity-oriented synthesis (DOS) pathways utilizing densely functionalized azetidine cores has given rise to libraries of unique compounds. nih.gov These libraries, which feature high degrees of structural diversity and three-dimensionality, are valuable resources for screening against a wide range of biological targets. nih.govresearchgate.net By using the azetidine ring as a central hub, chemists can project substituents in well-defined spatial vectors, creating novel pharmacophores that can interact with biological targets in new ways. The synthesis of azaspiro[3.3]heptanes as conformationally-restricted analogues of piperidines is one such example, showcasing the potential to generate novel motifs with promising biological activity. rsc.org This ability to generate novel, lead-like molecules is crucial for tackling challenging targets and discovering first-in-class medicines. researchgate.netnih.gov

Application as Linker Motifs (e.g., in PROTACs)

In recent years, new therapeutic modalities have emerged, including Proteolysis Targeting Chimeras (PROTACs). nih.gov PROTACs are heterobifunctional molecules composed of two ligands—one for a target protein and one for an E3 ubiquitin ligase—joined by a chemical linker. nih.gov The linker is not merely a spacer; its length, composition, and rigidity play a critical role in the formation of a productive ternary complex and subsequent target degradation. nih.gov

Q & A

Q. What synthetic methodologies are commonly employed for introducing the (4-methylphenyl)sulfanyl group to azetidine derivatives?

The (4-methylphenyl)sulfanyl group is typically introduced via nucleophilic substitution or thiol-ene "click" chemistry. For example, coupling a thiol-containing 4-methylphenyl precursor with an azetidine scaffold bearing a leaving group (e.g., bromide or mesylate) under basic conditions can yield the target compound. Characterization via 1H^1H-NMR and LC-MS is critical to confirm substitution efficiency and purity .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in 3-[(4-methylphenyl)sulfanyl]azetidine derivatives?

  • NMR : 1H^1H-NMR distinguishes the azetidine ring protons (δ ~3.0–4.0 ppm) and aromatic protons from the 4-methylphenyl group (δ ~6.8–7.2 ppm). 13C^{13}C-NMR confirms the sulfanyl linkage (C-S bond at ~125–135 ppm).
  • IR : A strong S-C stretch (~600–700 cm1^{-1}) verifies the sulfanyl group.
  • EI-MS : Molecular ion peaks (e.g., m/z 207 for C10_{10}H13_{13}NS) validate the molecular formula. Contradictions in spectral data may require iterative synthesis or X-ray crystallography for resolution .

Q. What computational tools are suitable for predicting the physicochemical properties of this compound?

Density Functional Theory (DFT) calculations (e.g., Gaussian, ORCA) can optimize geometry and predict electronic properties. Software like SwissADME estimates logP, solubility, and bioavailability. Molecular docking (AutoDock Vina) may explore interactions with biological targets, though experimental validation is essential .

Advanced Research Questions

Q. How can structural modifications of this compound optimize pharmacokinetic properties like plasma protein binding (PPB) and half-life?

Methylation of the azetidine nitrogen (e.g., converting to 3-[(4-methylphenyl)sulfanyl]-1-methylazetidine) increases lipophilicity, enhancing PPB and extending half-life. Substituting the 4-methylphenyl group with fluorinated analogs (e.g., 4-fluorophenyl) can improve metabolic stability. In vivo PK studies paired with PPB assays (e.g., equilibrium dialysis) are critical for validation .

Q. What strategies address contradictions in crystallographic data during structural elucidation?

Discrepancies between experimental and predicted crystal structures (e.g., bond lengths, torsion angles) may arise from dynamic disorder or solvent effects. Use SHELXL for refinement with high-resolution data (≤1.0 Å). Twin refinement (SHELXT) or alternative space group testing may resolve ambiguities. Cross-validate with spectroscopic data to ensure consistency .

Q. How does the sulfanyl group influence the compound’s reactivity in medicinal chemistry applications?

The sulfanyl group acts as a hydrogen-bond acceptor, enhancing target binding (e.g., enzyme active sites). It also participates in redox reactions, necessitating stability studies under physiological conditions. Comparative studies with sulfonyl or methylthio analogs can delineate its role in activity and metabolic pathways .

Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining stereochemical integrity?

Use flow chemistry for controlled reaction conditions (temperature, residence time) to minimize racemization. Chiral HPLC or enzymatic resolution ensures enantiopurity. Process analytical technology (PAT) like in-line IR monitors reaction progress. For azetidine rings prone to ring-opening, avoid strong acids/bases during workup .

Methodological Considerations

  • Data Contradictions : When spectroscopic and computational data conflict, employ orthogonal techniques (e.g., X-ray crystallography, 2D-NMR) for resolution .
  • Safety Protocols : Follow guidelines for handling sulfanyl compounds (e.g., PPE, fume hoods), as outlined in laboratory safety frameworks like those from CIL .

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